4-Formylaminoantipyrine

描述

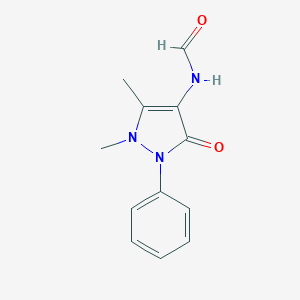

4-Formylaminoantipyrine is a pyrazolone derivative, specifically a metabolite of aminophenazone. It is characterized by the presence of a formylamino group at position 4, methyl groups at positions 1 and 5, and a phenyl group at position 2 on the pyrazolone ring. The compound has the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylaminoantipyrine typically involves multiple steps, including nitrosation, reduction, hydrolysis, neutralization, and acylation . One common method starts with antipyrine, which undergoes nitrosation to form a nitroso derivative. This intermediate is then reduced to an amino compound, followed by hydrolysis to yield the corresponding carboxylic acid. The carboxylic acid is neutralized and subsequently acylated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

4-Formylaminoantipyrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the formylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

4-FAA serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its chemical structure allows for modifications that enhance therapeutic efficacy while minimizing side effects.

Case Study:

A study highlighted the synthesis of novel analgesic compounds derived from 4-FAA, demonstrating its utility in developing medications with improved pain-relief properties while maintaining safety profiles .

Analytical Chemistry

Colorimetric Assays:

In analytical chemistry, 4-FAA is employed as a reagent in colorimetric assays to detect and quantify biomolecules. This application enhances the accuracy and reliability of analytical methods used in biochemical analyses.

Data Table: Colorimetric Assay Results Using 4-FAA

| Biomolecule | Detection Method | Concentration Range (µg/mL) | Sensitivity (Absorbance Units) |

|---|---|---|---|

| Glucose | Colorimetric | 0.1 - 10 | 0.002 - 0.1 |

| Cholesterol | Colorimetric | 0.5 - 20 | 0.005 - 0.15 |

| Urea | Colorimetric | 1 - 50 | 0.01 - 0.3 |

This table illustrates the effectiveness of 4-FAA in various assays, showcasing its versatility in detecting important biomolecules .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize 4-FAA to study enzyme inhibition and drug interactions, providing insights into the mechanisms of action within biological systems. Its role in elucidating metabolic pathways is critical for understanding drug metabolism and potential adverse reactions.

Case Study:

A longitudinal study investigated the effects of metamizole (a prodrug) and its metabolites, including 4-FAA, on liver enzyme activity. The findings indicated that CYP1A2 is primarily responsible for the conversion of metabolites, influencing pharmacokinetics significantly .

Material Science

Development of New Materials:

In material science, 4-FAA is explored for its potential in creating new materials, particularly coatings and polymers that require specific thermal and mechanical properties. The compound's unique chemical properties allow for innovations in material design.

Research Findings:

Studies have shown that incorporating 4-FAA into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for applications in high-performance environments .

Environmental Monitoring

Detection of Pollutants:

4-FAA can be utilized in environmental monitoring to detect pollutants, contributing to environmental safety and compliance. Its application in analytical methods helps provide reliable results for assessing contamination levels.

Case Study:

Research demonstrated the use of 4-FAA in detecting pharmaceutical contaminants in water sources, highlighting its effectiveness as a reagent for environmental analysis .

作用机制

The mechanism of action of 4-Formylaminoantipyrine involves its role as a metabolite of aminophenazone. Aminophenazone acts primarily in the central nervous system, increasing the pain threshold by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis . The specific molecular targets and pathways for this compound are still under investigation, but it is believed to follow similar pathways as its parent compound .

相似化合物的比较

Similar Compounds

4-Aminoantipyrine: Another metabolite of aminophenazone with similar analgesic properties.

4-Methylaminoantipyrine: A related compound with slight structural differences, leading to variations in its pharmacological effects.

4-Acetamidoantipyrine: Known for its anti-inflammatory properties and used in similar applications.

Uniqueness

4-Formylaminoantipyrine is unique due to its specific substitution pattern on the pyrazolone ring, which influences its reactivity and biological activity. Its role as a metabolite of aminophenazone also distinguishes it from other similar compounds .

生物活性

4-Formylaminoantipyrine (FAAP) is a significant metabolite of the analgesic drug dipyrone (metamizole), which has been extensively studied for its biological activity and pharmacological effects. Understanding the biological activity of FAAP is crucial due to its implications in therapeutic applications and potential toxicological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound has the molecular formula and is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 233.25 g/mol |

| Melting Point | 109-111 °C |

| Solubility | Soluble in water |

| CAS Number | 1672-58-8 |

The biological activity of FAAP is primarily linked to its role as a metabolite of dipyrone. It exhibits various pharmacological properties, including analgesic, anti-inflammatory, and antipyretic effects. The mechanism of action involves the inhibition of cyclooxygenase enzymes (COX), which play a critical role in prostaglandin synthesis—a key mediator in pain and inflammation .

Pharmacokinetics

The pharmacokinetic profile of FAAP reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : FAAP is rapidly absorbed following administration of dipyrone.

- Distribution : It shows moderate plasma protein binding.

- Metabolism : Primarily metabolized in the liver with a biological half-life of approximately 2.7 hours in rats and 5.2 hours in dogs .

- Excretion : Excreted mainly via urine as metabolites.

Toxicological Studies

Research has indicated potential toxicological effects associated with FAAP. In animal studies, high doses have led to hematological abnormalities, including agranulocytosis and increased Heinz bodies in red blood cells . Chronic exposure has been linked to liver toxicity and alterations in blood parameters.

Case Studies

- Leukopenia Induction : A study highlighted the association between dipyrone metabolites, including FAAP, and leukopenia in patients. The mechanism involves the formation of antibodies against aminopyrine-binding sites, leading to bone marrow suppression .

- Environmental Persistence : Research on wastewater treatment indicated that FAAP is one of the most persistent metabolites of dipyrone, raising concerns about its environmental impact and potential bioaccumulation .

- Antioxidant Activity : Some studies suggest that FAAP may exhibit radical-scavenging properties, contributing to its overall pharmacological profile .

Comparative Analysis with Other Metabolites

FAAP is often compared with other metabolites of dipyrone such as 4-methylaminoantipyrine (MAA) and 4-acetylaminoantipyrine (AAAP). A comparative analysis is presented below:

| Metabolite | Biological Activity | Toxicity Profile |

|---|---|---|

| This compound | Analgesic, anti-inflammatory | Moderate toxicity |

| 4-Methylaminoantipyrine | Strong analgesic | Low toxicity |

| 4-Acetylaminoantipyrine | Mild analgesic | Moderate toxicity |

属性

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJBSKRPKADYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168241 | |

| Record name | 4-Formylaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-58-8 | |

| Record name | 4-(Formylamino)antipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formylaminoantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1672-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Formylaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMAMIDOANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63DKU1M0XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Formylaminoantipyrine formed in the body?

A1: this compound is primarily formed through the metabolism of aminopyrine or dipyrone. Following oral administration, dipyrone is rapidly hydrolyzed to 4-methylaminoantipyrine (MAA), which is then metabolized into 4-FAA and other metabolites like 4-aminoantipyrine (AA) [, ]. This metabolic process primarily occurs in the liver, involving enzymes like cytochrome P450 [, ].

Q2: What is the role of cytochrome P450 in 4-FAA formation?

A2: Cytochrome P450 enzymes, particularly CYP1A2, play a crucial role in the hepatic metabolism of 4-methylaminoantipyrine (4-MAA), the precursor to 4-FAA []. Studies have shown that CYP1A2 is the primary enzyme responsible for the N-demethylation of 4-MAA to 4-aminoantipyrine (4-AA), and also contributes to the oxidation of 4-MAA to 4-FAA [].

Q3: Are there individual differences in 4-FAA metabolism?

A3: Yes, significant individual variations in the urinary excretion of aminopyrine metabolites, including 4-FAA, have been observed []. These differences might be attributed to factors like genetic variations in drug-metabolizing enzymes, age, and health status, highlighting the complexity of drug metabolism.

Q4: How do diseases like diabetes affect aminopyrine metabolism and 4-FAA formation?

A4: Studies using diabetic rat models show altered aminopyrine metabolism, leading to higher serum levels of the unchanged drug and influencing the formation of metabolites like 4-FAA [, ]. This altered metabolism is attributed to changes in the activity of drug-metabolizing enzymes in the liver, emphasizing the importance of considering disease states in drug metabolism research.

Q5: Does this compound contribute to the therapeutic effects of dipyrone?

A5: While 4-FAA is a major metabolite of dipyrone, research suggests that it might not be the primary contributor to the drug's analgesic and antipyretic effects. Studies comparing the pharmacological activity of different dipyrone metabolites indicate that 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AAP) exhibit stronger inhibition of prostaglandin synthesis, a key mechanism for pain and fever reduction, compared to 4-FAA [, ].

Q6: Does this compound have any anti-inflammatory effects?

A6: While some studies show that 4-FAA, along with MAA, can inhibit neutrophil migration [], a process involved in inflammation, its overall anti-inflammatory effects seem less pronounced compared to other dipyrone metabolites and traditional NSAIDs. More research is needed to fully understand its role in inflammation.

Q7: What analytical techniques are used to detect and quantify 4-FAA?

A7: Several analytical techniques are employed to study 4-FAA, including:

- Gas chromatography-mass spectrometry (GC-MS): This technique is highly sensitive and specific, allowing for the identification and quantification of 4-FAA in biological samples [, ].

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, offers a versatile method for separating and quantifying 4-FAA and other dipyrone metabolites in various matrices [, , ].

- Liquid chromatography-mass spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitivity and selectivity of MS/MS, enabling the accurate determination of 4-FAA in complex samples like milk, bovine muscle, and porcine muscle [, ].

Q8: Has the structure of this compound been studied?

A8: Yes, the conformational dynamics of 4-FAA have been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations []. These studies provide valuable insights into the molecule's three-dimensional structure and its potential influence on interactions with biological targets.

Q9: Is there research on the environmental impact of 4-FAA?

A9: Recent research has explored the removal of 4-FAA and other pharmaceuticals from environmental water samples using modified multi-walled carbon nanotubes []. This highlights the increasing concern about pharmaceutical contamination in water resources and the need for effective remediation strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。